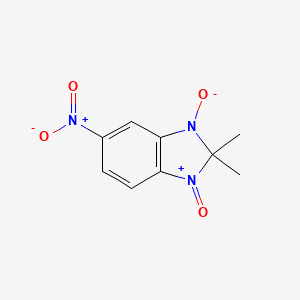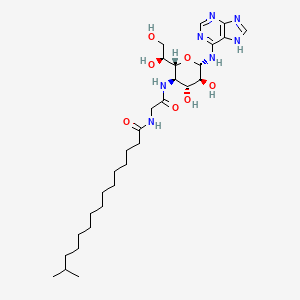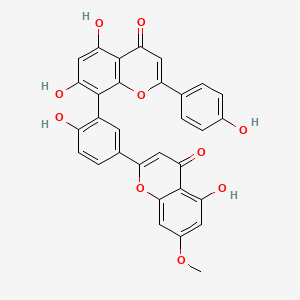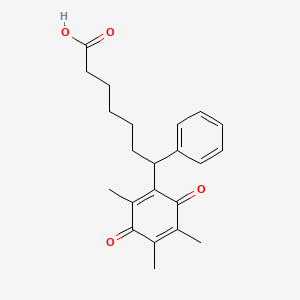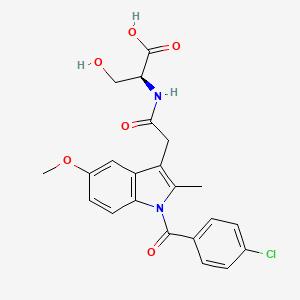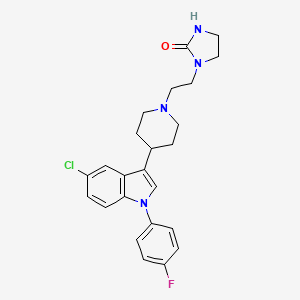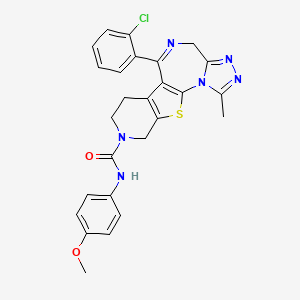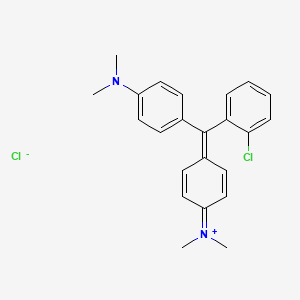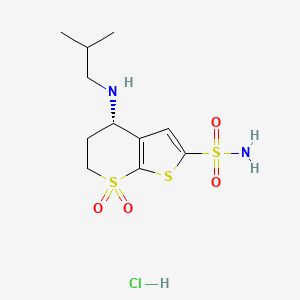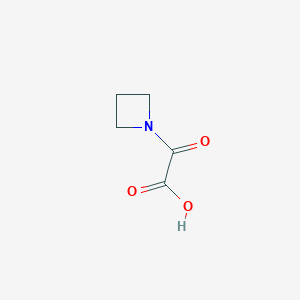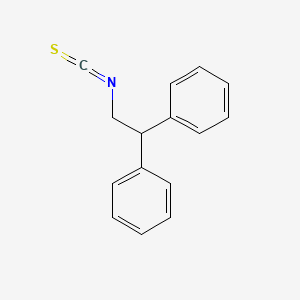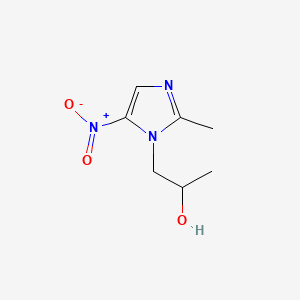
塞克尼达唑
描述
塞克硝唑是一种第二代5-硝基咪唑类抗菌剂。其结构与其他5-硝基咪唑类药物,如甲硝唑和替硝唑相似。塞克硝唑主要用于治疗细菌性阴道炎和滴虫病。 与同类药物相比,它具有更好的口服吸收率和更长的末端消除半衰期 .
科学研究应用
塞克硝唑具有广泛的科学研究应用:
化学: 用于研究硝基咪唑反应性的模型化合物。
生物学: 研究其对各种微生物(包括细菌和原生动物)的影响。
医学: 广泛用于治疗细菌性阴道炎和滴虫病。它还在探索其在治疗其他感染和疾病方面的潜力。
工业: 用于开发新的抗菌剂和制剂
作用机制
塞克硝唑通过进入细菌或原生动物细胞作为无活性前药来发挥其作用。进入细胞后,它被细菌酶还原形成自由基阴离子。这些自由基阴离子干扰细菌 DNA 的合成,导致细胞损伤和死亡。 主要分子靶标是微生物体内的 DNA 和相关酶 .
生化分析
Biochemical Properties
Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen .
Cellular Effects
Secnidazole mediates antibacterial effects against Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . It may also prolong the QTc interval, but not to a clinically significant extent .
Molecular Mechanism
Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring . Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates .
Temporal Effects in Laboratory Settings
Secnidazole exhibited very low metabolism in human liver microsomes (HLMs) at concentrations up to 6400 μmol/L . Secnidazole was found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental outcomes when secnidazole was administered orally to pregnant rats and rabbits during organogenesis at doses up to 4 times the clinical dose .
Metabolic Pathways
Secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites . Secnidazole was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent . Secnidazole most likely undergoes oxidation .
Transport and Distribution
Secnidazole is a highly lipid-soluble, basic drug . It is readily but variably absorbed from the gastrointestinal tract, with serum concentrations peaking within 1–2 hours, and becomes widely distributed in all tissues .
Subcellular Localization
Given its mechanism of action, it is likely that secnidazole is localized within the cytoplasm of the target bacteria or parasites where it interacts with bacterial or parasitic enzymes .
准备方法
合成路线和反应条件: 塞克硝唑的制备涉及在有机溶剂中,使用路易斯酸催化2-甲基-5-硝基咪唑与环氧丙烷反应。然后将反应产物分离成水溶液中的塞克硝唑。进行水解,然后冷却并进行固液分离以去除未反应的2-甲基-5-硝基咪唑。 然后提取、浓缩、结晶和分离粗塞克硝唑,得到最终产物 .
工业生产方法: 塞克硝唑的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(如温度和pH值)的严格控制,以确保高产率和高纯度。 使用先进的结晶和纯化技术对于满足药品标准至关重要 .
化学反应分析
反应类型: 塞克硝唑会发生各种化学反应,包括:
还原: 在特定条件下,塞克硝唑中的硝基可以还原为氨基。
氧化: 塞克硝唑可以被氧化形成不同的衍生物。
常见试剂和条件:
还原: 常见的试剂包括用钯催化剂的氢气。
氧化: 使用高锰酸钾或过氧化氢等试剂。
主要产物:
还原: 塞克硝唑的氨基衍生物。
氧化: 具有改变的抗菌特性的氧化衍生物。
取代: 具有潜在治疗应用的取代的咪唑衍生物.
相似化合物的比较
塞克硝唑与其他5-硝基咪唑类药物(如甲硝唑和替硝唑)进行比较:
甲硝唑: 相似的活性范围,但半衰期较短,药代动力学特性不同。
替硝唑: 相似的抗菌活性,但吸收和排泄特性不同。
类似化合物列表:
- 甲硝唑
- 替硝唑
- 奥硝唑
- 尼莫拉唑
塞克硝唑因其增强的药代动力学特征和治疗特定感染的有效性而脱颖而出。
属性
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045934 | |
| Record name | Secnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14742762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_. | |
| Record name | Secnidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12834 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3366-95-8 | |
| Record name | Secnidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secnidazole [USAN:INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secnidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12834 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Secnidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Secnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secnidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Secnidazole exert its antimicrobial effect?
A1: Secnidazole, a 5-nitroimidazole derivative, functions as a prodrug. [, , ] Upon entering anaerobic bacteria and protozoa, it undergoes reductive activation. The nitro group of Secnidazole is reduced by microbial nitroreductases, forming a cytotoxic nitro radical anion. This reactive species then interacts with DNA, causing strand breakage and inhibiting DNA synthesis, ultimately leading to cell death. [, ]
Q2: Does Secnidazole affect aerobic bacteria?
A2: Secnidazole primarily targets anaerobic bacteria and protozoa because they possess the necessary nitroreductase enzymes to activate the drug. Aerobic organisms lack these enzymes, making Secnidazole largely ineffective against them. [, ]
Q3: What is the molecular formula and weight of Secnidazole?
A3: The molecular formula of Secnidazole is C7H11N3O3, and its molecular weight is 185.18 g/mol. [, ]
Q4: Are there any characteristic spectroscopic data available for Secnidazole?
A4: Yes, research has utilized various spectroscopic techniques to analyze Secnidazole. Infrared (IR) and Raman spectroscopy have been employed to study the vibrational modes of the molecule, providing insights into its structure and conformation. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically C13 and H1 NMR, has been used to determine chemical shifts, further characterizing the molecule's structure. [] Additionally, ultraviolet-visible (UV-Vis) spectroscopy has been widely used to quantify Secnidazole in various matrices due to its strong absorbance in the UV-Vis region. [, , ]
Q5: Has the stability of Secnidazole been assessed under stress conditions?
A6: Yes, forced degradation studies were conducted to evaluate the stability of Secnidazole under various stress conditions as per ICH guidelines. Results indicated that Secnidazole is more susceptible to degradation in alkaline and acidic conditions compared to other stress conditions like exposure to hydrogen peroxide (H2O2) or light. [] This highlights the importance of considering pH conditions during formulation and storage to ensure product stability.
Q6: What is the bioavailability of Secnidazole after oral administration?
A7: Secnidazole exhibits rapid and complete absorption following oral administration. Its bioavailability is reported to be around 100 ± 26%. [, ] This high bioavailability contributes to its effectiveness as an oral antimicrobial agent.
Q7: How is Secnidazole metabolized and eliminated from the body?
A8: Research indicates that Secnidazole exhibits very low metabolism in human liver microsomes. Its metabolism is primarily mediated by CYP3A4 and CYP3A5 enzymes, forming a limited number of metabolites. [] The long elimination half-life of Secnidazole, ranging from 17 to 29 hours, allows for single-dose treatments for certain infections. [, ]
Q8: What is the in vitro activity of Secnidazole against Trichomonas vaginalis?
A9: Secnidazole demonstrates potent trichomonacidal activity. Studies using the MTT colorimetric assay and microscopic counting methods revealed that Secnidazole exhibits concentration-dependent and time-dependent inhibition of Trichomonas vaginalis growth. The minimum inhibitory concentration (MIC) and minimum sterilizing concentration were determined to be 0.15 µg/mL and 20 µg/mL, respectively. [] These findings highlight its effectiveness against this common sexually transmitted infection.
Q9: Has the efficacy of Secnidazole been evaluated in clinical trials for bacterial vaginosis?
A10: Yes, multiple clinical trials have investigated the efficacy of Secnidazole for treating bacterial vaginosis. A Phase 3, randomized, double-blind, placebo-controlled study demonstrated that a single 2 g oral dose of Secnidazole resulted in significantly higher microbiological cure rates compared to placebo. [, , ]
Q10: Are there known mechanisms of resistance to Secnidazole?
A11: While Secnidazole has proven effective against various anaerobic infections, the emergence of drug resistance is a concern. One known mechanism of resistance involves mutations in the genes encoding for microbial nitroreductases. These mutations can reduce the enzyme's ability to activate Secnidazole, rendering the drug ineffective. []
Q11: Is there cross-resistance between Secnidazole and other nitroimidazoles?
A12: Cross-resistance between 5-nitroimidazole derivatives, including Secnidazole, Metronidazole, and Tinidazole, has been reported. [] This is primarily attributed to the shared mechanism of action involving nitroreductase activation.
Q12: What analytical methods are commonly employed for Secnidazole quantification?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection (HPLC/UV) is a widely used technique for Secnidazole quantification in biological samples and pharmaceutical formulations. [, , , , ] Gas-liquid chromatography (GLC) with flame-ionization detection (FID) and mass spectrometry (MS) has also been explored for Secnidazole analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


